molecular formula C17H20N4O4 B13521116 4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide

4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide

Cat. No.: B13521116
M. Wt: 344.4 g/mol
InChI Key: MKULBOHLHMKGQG-UHFFFAOYSA-N
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Description

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring and an isoindoline moiety, making it a valuable building block for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobutyric acid with 2,6-dioxopiperidine-3-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems and continuous flow reactors to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide

InChI

InChI=1S/C17H20N4O4/c18-8-2-5-14(22)19-12-4-1-3-10-11(12)9-21(17(10)25)13-6-7-15(23)20-16(13)24/h1,3-4,13H,2,5-9,18H2,(H,19,22)(H,20,23,24)

InChI Key

MKULBOHLHMKGQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCN

Origin of Product

United States

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